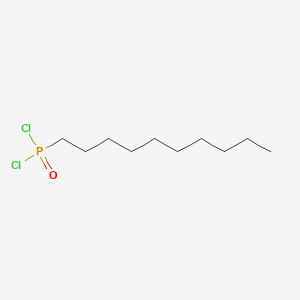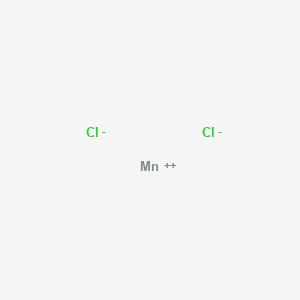
Decylphosphonic dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decylphosphonic dichloride is a chemical compound that is widely used in scientific research due to its unique properties. It is a phosphonic acid derivative that is commonly used as a coupling agent in the synthesis of peptides and other biomolecules. This compound has a wide range of applications in various fields, including biochemistry, molecular biology, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of decylphosphonic dichloride involves the formation of a covalent bond between the compound and the target molecule. This reaction results in the coupling of the two molecules, which can then be used for various applications. The reaction is typically carried out in the presence of a base, which helps to activate the carboxylic acid group of the target molecule.
Efectos Bioquímicos Y Fisiológicos
Decylphosphonic dichloride has been shown to have a low toxicity profile and is generally considered safe for use in scientific research. However, like any chemical compound, it should be handled with care and appropriate safety precautions should be taken. This compound has no known physiological effects on humans or animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using decylphosphonic dichloride in lab experiments include its high reactivity, low toxicity, and ease of use. It is also relatively inexpensive and readily available. However, one limitation of this compound is that it can be difficult to handle due to its high reactivity. It should be stored in a cool, dry place and handled with care to avoid any accidents.
Direcciones Futuras
There are several future directions for the use of decylphosphonic dichloride in scientific research. One area of interest is the development of new coupling agents that are more efficient and easier to handle. Another direction is the use of this compound in the development of new drug delivery systems, such as liposomes and nanoparticles. Additionally, decylphosphonic dichloride could be used in the preparation of new materials with unique properties, such as self-healing polymers and hydrogels. Overall, the potential applications of this compound are vast and exciting, and further research is needed to fully explore its capabilities.
Métodos De Síntesis
The synthesis of decylphosphonic dichloride involves the reaction of decanol with phosphorus pentachloride in the presence of a catalyst. This reaction results in the formation of decylphosphonic dichloride, which is then purified using various techniques such as column chromatography and recrystallization. The yield of this reaction can be improved by optimizing the reaction conditions, including the temperature, reaction time, and the amount of catalyst used.
Aplicaciones Científicas De Investigación
Decylphosphonic dichloride is widely used in scientific research as a coupling agent in the synthesis of peptides and other biomolecules. It is also used as a crosslinking agent in the preparation of hydrogels and other materials. This compound has been shown to be effective in the conjugation of proteins and other biomolecules, making it an important tool in the development of new drugs and therapies.
Propiedades
Número CAS |
14576-66-0 |
|---|---|
Nombre del producto |
Decylphosphonic dichloride |
Fórmula molecular |
C10H21Cl2OP |
Peso molecular |
259.15 g/mol |
Nombre IUPAC |
1-dichlorophosphoryldecane |
InChI |
InChI=1S/C10H21Cl2OP/c1-2-3-4-5-6-7-8-9-10-14(11,12)13/h2-10H2,1H3 |
Clave InChI |
QYPNCWBVMQHUPJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCP(=O)(Cl)Cl |
SMILES canónico |
CCCCCCCCCCP(=O)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[(Diisopropyl)amino]ethyl 9H-xanthene-9-carboxylate](/img/structure/B76306.png)






